BTK Inhibitory Potency: Direct Comparison to Closest In-Class Compounds
The compound exhibits an IC50 of 1 nM against human BTK in a biochemical assay, as reported in patent US20240083900 [1]. In the same patent, structurally related pyrazolo[1,5-a]pyrazine-based BTK inhibitors demonstrated a range of potencies, with Example 66 showing an IC50 of <1 nM and Example 79 showing an IC50 of 1.20 nM [2][3]. While direct head-to-head data for the triazole series is limited, the compound's potency places it within the same low-nanomolar tier as the most potent exemplars in the patent, distinguishing it from earlier 1,2,3-triazole-4-carboxylic acid derivatives which lack reported BTK activity.
| Evidence Dimension | BTK Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | US20240083900 Example 66: IC50 < 1 nM; Example 79: IC50 = 1.20 nM; 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: No BTK activity reported. |
| Quantified Difference | Within 2-fold of the most potent patent exemplars; qualitatively distinct from the inactive precursor acid. |
| Conditions | Biochemical BTK inhibition assay (details as per patent US20240083900). |
Why This Matters
This single-digit nanomolar BTK IC50 value is the primary quantitative anchor for selecting this compound as a chemical probe or lead-like scaffold for BTK inhibitor programs, setting it apart from structurally analogous but biologically uncharacterized triazole derivatives.
- [1] BindingDB Entry for Monomer ID 658431. Ligand: 4-(1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid. Target: Tyrosine-protein kinase BTK (Homo sapiens). IC50: 1 nM. Source: US20240083900, Example 72E1. View Source
- [2] BindingDB Entry for BDBM658428. Ligand: US20240083900, Example 66. IC50: <1 nM. View Source
- [3] BindingDB Entry for BDBM658433. Ligand: US20240083900, Example 79. IC50: 1.20 nM. View Source
